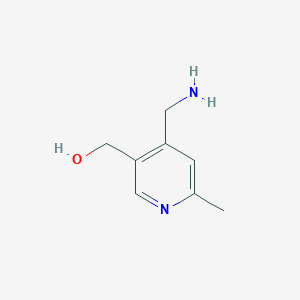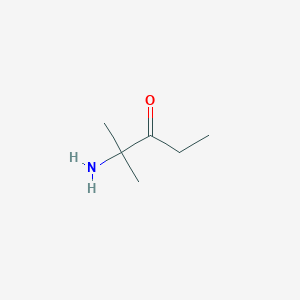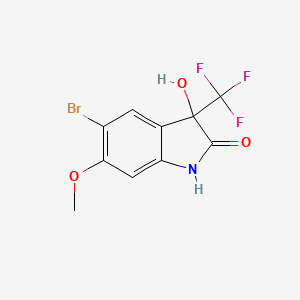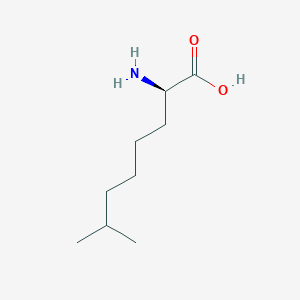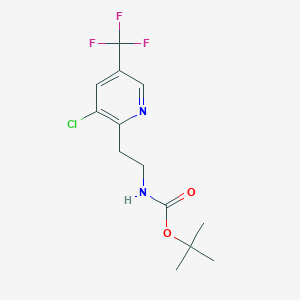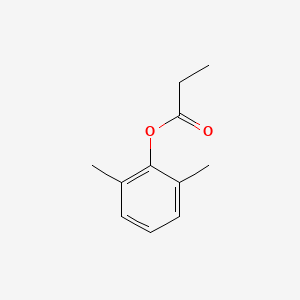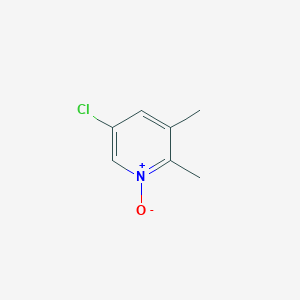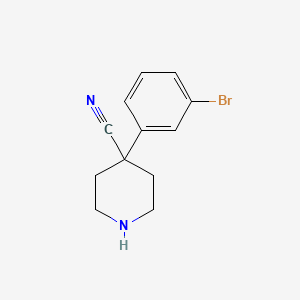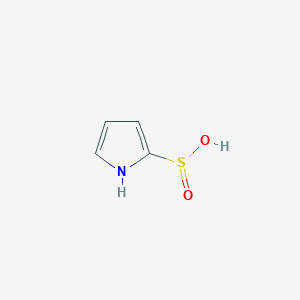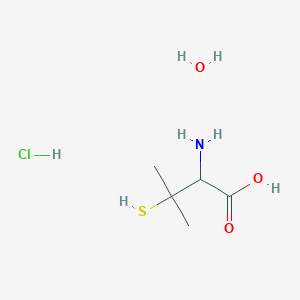
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline solid that is soluble in water and has a strong sulfurous odor . This compound is known for its applications in various fields, including medicine and biochemistry.
Métodos De Preparación
The synthesis of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves several steps. One common method includes the reaction of thioglycolic acid with acetone to form an intermediate, which is then reacted with ammonia to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include disulfides and thiols.
Aplicaciones Científicas De Investigación
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate has numerous applications in scientific research:
Chemistry: It is used as a chelating agent to bind heavy metals.
Biology: It is used in studies involving enzyme inhibition and protein structure.
Medicine: It is used in the treatment of conditions such as rheumatoid arthritis and Wilson’s disease.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate involves its ability to bind to metal ions, forming stable complexes. This property is particularly useful in the treatment of heavy metal poisoning. In the case of rheumatoid arthritis, it inhibits macrophages and decreases the production of interleukin-1, thereby reducing inflammation .
Comparación Con Compuestos Similares
2-Amino-3-mercapto-3-methylbutanoic acid hydrochloride hydrate is similar to other compounds such as:
Cysteine: Both have thiol groups, but cysteine is a naturally occurring amino acid.
Methionine: Another sulfur-containing amino acid, but it has a methylthio group instead of a thiol group.
D-Penicillamine: An enantiomer of DL-Penicillamine, used for similar medical applications. The uniqueness of this compound lies in its specific applications in medicine and its ability to form stable complexes with metal ions.
Propiedades
Fórmula molecular |
C5H14ClNO3S |
|---|---|
Peso molecular |
203.69 g/mol |
Nombre IUPAC |
2-amino-3-methyl-3-sulfanylbutanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH.H2O/c1-5(2,9)3(6)4(7)8;;/h3,9H,6H2,1-2H3,(H,7,8);1H;1H2 |
Clave InChI |
FSSISUZJDVXKOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C(=O)O)N)S.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


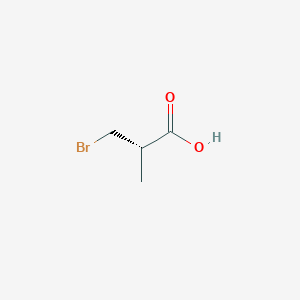
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
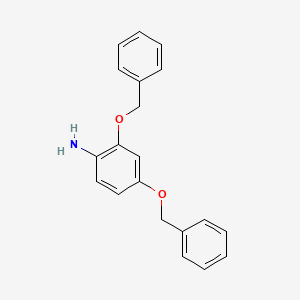
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
